molecular formula C4H9NO B3051447 2-Propanone, o-methyloxime CAS No. 3376-35-0

2-Propanone, o-methyloxime

Cat. No.: B3051447
CAS No.: 3376-35-0
M. Wt: 87.12 g/mol
InChI Key: QMOLZSLXSAVSPU-UHFFFAOYSA-N
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Description

2-Propanone, o-methyloxime, also known as acetone o-methyloxime, is an organic compound with the molecular formula C4H9NO. It is a derivative of acetone, where the oxime group is modified with a methoxy group. This compound is part of the oxime ethers class, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanone, o-methyloxime can be synthesized through the reaction of acetone with methoxyamine. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, o-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Propanone, o-methyloxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in analytical chemistry.

    Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Oxime ethers, including this compound, are explored for their potential use as antidotes for organophosphate poisoning.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Propanone, o-methyloxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, it reactivates acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Acetone oxime: Similar structure but without the methoxy group.

    Methoxyamine: The parent compound from which 2-Propanone, o-methyloxime is derived.

    Other oxime ethers: Compounds with similar >C=N-O-R moiety.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methoxypropan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2)5-6-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOLZSLXSAVSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187428
Record name 2-Propanone, o-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-35-0
Record name Acetone oxime methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3376-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propanone, o-methyloxime
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Record name 2-Propanone, o-methyloxime
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Record name 2-Propanone, o-methyloxime
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Record name 2-Propanone, O-methyloxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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